3-(Isopentanoyl)phenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
3-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-12(2)10-15(19)13-8-7-9-14(11-13)18-20-16(3,4)17(5,6)21-18/h7-9,11-12H,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBAQKXEXVTDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isopentanoyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(Isopentanoyl)phenylboronic acid with pinacol in the presence of a suitable solvent such as toluene. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as flash column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process may also be scaled up using industrial chromatography systems.
Chemical Reactions Analysis
Types of Reactions: 3-(Isopentanoyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Yields the corresponding boronic acid.
Reduction: Produces the corresponding alcohol.
Substitution: Forms biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 3-(Isopentanoyl)phenylboronic acid pinacol ester is in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds, which are crucial for constructing complex organic molecules.
Case Study: Suzuki-Miyaura Reaction
In a study published in the Journal of Organic Chemistry, researchers utilized phenylboronic acid pinacol esters to synthesize biaryl compounds efficiently. The reaction conditions were optimized to achieve high yields with minimal byproducts, demonstrating the compound's effectiveness as a coupling agent .
| Reaction Conditions | Yield (%) | Byproducts |
|---|---|---|
| Temperature: 80°C | 95 | None |
| Catalyst: Pd(PPh₃)₄ | 92 | Minimal |
Drug Delivery Systems
The compound has also been explored for its potential in drug delivery systems, particularly those responsive to reactive oxygen species (ROS). Its ability to form stable complexes with various therapeutic agents enhances the efficacy of drug delivery.
Case Study: ROS-Responsive Drug Delivery
A recent study developed a drug delivery system using hyaluronic acid modified with phenylboronic acid pinacol ester. This system encapsulated curcumin and demonstrated targeted release in ROS-rich environments, which are prevalent in inflammatory diseases like periodontitis. The results indicated that the system significantly improved the therapeutic effects compared to free curcumin .
| Drug Delivery System | Encapsulated Drug | Release Rate (%) |
|---|---|---|
| HA@CUR NPs | Curcumin | 75% in 24 hours |
Biomedical Applications
The compound's utility extends into biomedical applications, particularly in cancer therapy and radioprotection. Its ability to conjugate with other biomolecules allows for innovative therapeutic strategies.
Case Study: Radioprotection
In an investigation published in the International Journal of Molecular Sciences, researchers synthesized nanoparticles incorporating phenylboronic acid pinacol ester for radioprotection. These nanoparticles showed promise in protecting normal tissues during radiation therapy by reducing oxidative stress .
| Treatment Group | Survival Rate (%) | Oxidative Stress Markers |
|---|---|---|
| Control | 50 | High |
| CAPE + Nanoparticles | 85 | Low |
Mechanism of Action
The mechanism of action of 3-(Isopentanoyl)phenylboronic acid pinacol ester primarily involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The reaction proceeds through a series of steps including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Structural and Functional Differences
The physicochemical and functional properties of phenylboronic acid pinacol esters vary significantly with substituents on the phenyl ring. Key analogs include:
| Compound Name | Substituent(s) | Key Structural Features |
|---|---|---|
| 3-(Isopentanoyl)phenylboronic acid pinacol ester | Isopentanoyl (C₅H₁₀O) | Hydrophobic branched acyl group |
| 3-Aminophenylboronic acid pinacol ester | Amino (-NH₂) | Electron-donating, reactive for conjugation |
| 4-Fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester | Fluoro (-F), Trifluoromethyl (-CF₃) | Electron-withdrawing, fluorophilic |
| 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester | Chloro (-Cl), Ethoxy (-OCH₂CH₃), Fluoro (-F) | Halogen-rich, sterically hindered |
Solubility in Organic Solvents
Pinacol esters generally exhibit higher solubility than their parent boronic acids. For example:
- This compound: High solubility in polar solvents (e.g., chloroform, acetone) due to the hydrophobic isopentanoyl group, which reduces crystallinity .
- 3-Aminophenylboronic acid pinacol ester: Moderate solubility in chloroform but lower in hydrocarbons due to hydrogen bonding from the amino group .
- Azaester analogs : Lower solubility in methylcyclohexane compared to pinacol esters, attributed to reduced polarity .
Table 1: Solubility Trends
| Compound Type | Chloroform | Acetone | Methylcyclohexane |
|---|---|---|---|
| Phenylboronic acid | Moderate | High | Very low |
| Pinacol esters (e.g., 3-isopentanoyl) | High | High | Moderate |
| Azaesters | High | Moderate | Low |
Hydrolysis Kinetics
Hydrolysis rates depend on substituent electronic effects:
Table 2: Application-Specific Comparison
Biological Activity
3-(Isopentanoyl)phenylboronic acid pinacol ester (CAS No. 2377609-74-8) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.
This compound is an organoboron compound characterized by the presence of a boronic acid moiety linked to a phenyl group and a pinacol ester. The structural formula can be represented as follows:
This compound is notable for its ability to form reversible covalent bonds with diols and other nucleophiles, which is a key feature of boronic acids.
The biological activity of this compound primarily revolves around its interactions with biological molecules:
- Binding Interactions : Like other boronic acids, this compound can form complexes with cis-diol-containing compounds such as sugars and nucleic acids, potentially modulating their biological functions.
- Enzyme Inhibition : Boronic acids are known to inhibit certain enzymes by forming stable complexes, which may lead to alterations in metabolic pathways.
- Cellular Effects : Studies indicate that similar compounds can influence cell signaling pathways, possibly affecting cell proliferation and apoptosis.
Medicinal Chemistry
Research has indicated that boronic acid derivatives can serve as lead compounds in drug development. Their ability to modulate biological targets makes them suitable candidates for therapies targeting cancer, diabetes, and neurodegenerative diseases. For instance, the incorporation of boronic esters in drug design has shown promise in enhancing the efficacy of therapeutic agents through improved binding affinity.
Case Studies
- Cancer Research : In vitro studies have demonstrated that phenylboronic acid derivatives can induce apoptosis in cancer cells by disrupting glucose metabolism pathways. This suggests that this compound may have potential as an anticancer agent.
- Diabetes Management : Some studies have explored the use of boronic acids in glucose-sensing applications. The ability of these compounds to selectively bind glucose could lead to innovative methods for monitoring blood sugar levels in diabetic patients.
Solubility and Pharmacokinetics
The solubility profile of this compound is crucial for its biological activity. Research indicates that pinacol esters generally exhibit better solubility compared to their parent acids, facilitating their use in various solvents for biological assays .
| Solvent | Solubility (mg/mL) |
|---|---|
| Chloroform | High |
| Acetone | Moderate |
| Ether | Very High |
| Hydrocarbon | Very Low |
Q & A
Q. What are the recommended storage conditions for 3-(Isopentanoyl)phenylboronic acid pinacol ester to ensure stability?
Methodological Answer: Store the compound in a tightly sealed container under inert gas (e.g., nitrogen or argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as boronic esters are prone to hydrolysis in aqueous environments. Long-term stability may require desiccants such as molecular sieves. These protocols align with general boronic ester handling guidelines derived from SDS recommendations for structurally similar compounds .
Q. Which organic solvents are optimal for dissolving this compound in reaction setups?
Methodological Answer: Solubility data for analogous phenylboronic acid pinacol esters (e.g., 4-carboxymethylphenylboronic acid pinacol ester) indicate higher solubility in chloroform and 3-pentanone due to low negative deviations from ideality. For example:
Pre-saturate solvents with anhydrous salts (e.g., MgSO₄) to minimize moisture-induced degradation .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of fine particles.
- First Aid: For skin contact, rinse immediately with water (≥15 minutes); for eye exposure, irrigate with saline and seek medical attention.
- Waste Disposal: Classify as hazardous organic waste and dispose via licensed chemical waste services.
These protocols are extrapolated from SDS sheets of structurally related boronic esters .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for high yields?
Methodological Answer: Key parameters include:
- Catalyst System: Use Pd(PPh₃)₄ (0.5–2 mol%) with a base like Cs₂CO₃ to stabilize the boronate intermediate.
- Solvent Choice: Opt for toluene or dioxane, which balance solubility and reaction kinetics.
- Temperature: Conduct reactions at 80–100°C under reflux for 12–24 hours.
- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol.
Similar methodologies are reported for pinacol esters in kinase inhibitor syntheses .
Q. How can researchers resolve contradictions in reaction yields when using this boronic ester?
Methodological Answer:
- Parameter Screening: Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity, temperature).
- Analytical Validation: Confirm boronic ester integrity via ¹¹B NMR (peak ~30 ppm for intact esters) and HPLC-MS to detect hydrolysis byproducts.
- Moisture Control: Monitor solvent water content (<50 ppm) using Karl Fischer titration.
Discrepancies often arise from latent hydrolysis or catalyst poisoning; pre-drying reagents and solvents mitigates these issues .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the boronic ester.
- Molecular Dynamics (MD): Simulate solvent effects on boronate intermediate stability.
- Retrosynthetic Tools: Use software (e.g., SciFinder, Reaxys) to map known reactions of isopentanoyl-substituted boronic esters.
For example, synthetic accessibility scores (SAscore ~4.08) from analogous compounds guide retrosynthetic planning .
Q. How is this compound applied in developing stimuli-responsive materials?
Methodological Answer: The boronic ester moiety reacts with H₂O₂ or ROS (reactive oxygen species), enabling applications in:
- Drug Delivery: Design hydrogels that degrade in oxidative environments (e.g., tumor microenvironments).
- Biosensing: Functionalize β-cyclodextrin matrices for H₂O₂ detection.
Key steps include synthesizing crosslinkers with the boronic ester and validating responsiveness via rheology or fluorescence assays .
Q. What spectroscopic techniques confirm the purity and structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Verify substituent integration (e.g., isopentanoyl methyl groups at δ ~1.0 ppm).
- ¹¹B NMR: A sharp singlet at δ ~30 ppm confirms intact boronic ester.
- HRMS: Use ESI+ or MALDI-TOF to match exact mass (e.g., C₁₉H₂₇BO₄⁺ requires m/z 330.1972).
- FT-IR: Confirm ester C=O stretch (~1700 cm⁻¹) and B-O bonds (~1350 cm⁻¹).
Reference spectra from PubChem or analogous compounds (e.g., 2-acetoxy-5-bromoindane-7-boronic acid pinacol ester) aid interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
